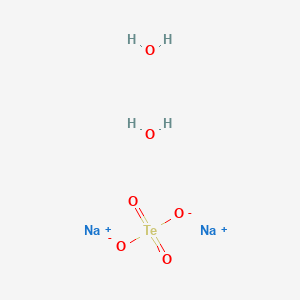

Sodium tellurate, dihydrate

Description

BenchChem offers high-quality Sodium tellurate, dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium tellurate, dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;tellurate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNVMJQFQNCLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180660 | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26006-71-3 | |

| Record name | Sodium tellurate, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Sodium Tellurate, Dihydrate (Na₂TeO₄·2H₂O)

Introduction

Sodium tellurate, dihydrate (Na₂TeO₄·2H₂O) is an inorganic compound of significant interest in various fields of chemical research and material science. As a salt of telluric acid, it features tellurium in its highest oxidation state (+6), a characteristic that defines its chemical behavior. This guide provides an in-depth exploration of the chemical and physical properties of sodium tellurate, dihydrate, designed for researchers, scientists, and professionals in drug development. The narrative moves beyond a simple recitation of facts to explain the underlying principles governing its synthesis, reactivity, and safe handling, thereby providing a practical and comprehensive resource for laboratory applications.

Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application and safe handling. This section outlines the key identifiers and physicochemical characteristics of sodium tellurate, dihydrate.

Nomenclature and Chemical Identifiers

-

Systematic Name: Sodium Tellurate(VI), Dihydrate

-

Synonyms: Disodium tellurate dihydrate, Telluric acid (H₂TeO₄) disodium salt dihydrate[1][2]

Summary of Physicochemical Data

The following table summarizes the core physical and chemical properties of sodium tellurate, dihydrate for quick reference.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1] |

| Molecular Formula | Na₂TeO₄·2H₂O | [1][3] |

| Molecular Weight | 273.61 g/mol | [1][2] |

| Solubility in Water | Soluble | [1][4] |

| Melting Point | Decomposes upon heating | [1] |

| Storage Temperature | Ambient | [1][4] |

Chemical Structure and Reactivity

The chemical behavior of sodium tellurate is dictated by the high oxidation state of the central tellurium atom and its coordination environment.

Molecular Structure

Sodium tellurate, dihydrate is an ionic compound consisting of two sodium cations (Na⁺) and one tellurate anion (TeO₄²⁻), complexed with two molecules of water of hydration. The tellurate anion features a central tellurium atom in the +6 oxidation state, covalently bonded to four oxygen atoms. This high oxidation state makes the tellurium center electron-deficient and is key to its role as an oxidizing agent. The water molecules are integrated into the crystal lattice, and their removal upon heating is the first step in the compound's thermal decomposition.

Key Chemical Reactions

Thermal Decomposition: The stability of sodium tellurate, dihydrate is temperature-dependent. The process of decomposition is not a sharp melting point but a multi-stage event.

-

Causality: Initial heating provides the energy to overcome the forces holding the water molecules within the crystal lattice, leading to dehydration. Further, more intense heating provides the activation energy needed to break the strong Te-O bonds, leading to the release of oxygen and the formation of more stable, lower-oxidation-state tellurium compounds and sodium oxides. When heated to decomposition, it emits toxic fumes of tellurium and sodium oxides.[4]

Caption: Workflow for the laboratory synthesis of sodium tellurate, dihydrate.

Handling, Safety, and Toxicology

Due to the toxicity of tellurium compounds, strict adherence to safety protocols is mandatory.

GHS Hazard Information

Sodium tellurate, dihydrate is classified as hazardous. [1][5]

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Toxicological Profile and Safe Handling

Tellurium compounds are toxic upon ingestion, inhalation, and skin contact. [6][7][8]A characteristic symptom of exposure is a garlic-like odor on the breath and sweat, which results from the metabolic conversion of tellurium to volatile dimethyl telluride in the body. [6]Chronic exposure may lead to damage to the liver and kidneys. [6]

-

Trustworthiness in Handling: A protocol is only trustworthy if it accounts for risk. All manipulations involving sodium tellurate, dihydrate must be performed within a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is required. An emergency eyewash and shower must be accessible.

Caption: Logical flow for the safe handling of sodium tellurate, dihydrate.

Applications in Research and Drug Development

While the direct application of sodium tellurate in pharmaceuticals is limited due to its toxicity, its unique chemical properties make it a valuable compound in broader research that informs the drug development pipeline.

-

Precursor in Material Science: Sodium tellurate serves as a high-purity source of tellurium for the synthesis of advanced materials, such as thermoelectric alloys and semiconductor nanocrystals (quantum dots). These materials have applications in medical imaging and diagnostics, areas highly relevant to drug development.

-

Tool in Mechanistic Studies: As a potent oxidizing agent, sodium tellurate can be used in biochemical studies to probe the role of redox-sensitive pathways in disease models. For example, it can be used to induce oxidative stress in cell cultures to study the efficacy of antioxidant drug candidates.

-

Development of Organotellurium Compounds: While inorganic tellurium compounds are generally toxic, organotellurium chemistry is an active area of research. [9]Compounds derived from tellurium have shown potential as antioxidants and enzyme inhibitors. Sodium tellurate can serve as a starting material for the synthesis of telluric acid esters and other organotellurium species, which can then be evaluated for therapeutic potential.

Conclusion

Sodium tellurate, dihydrate is a compound defined by the high oxidation state of its central tellurium atom. This guide has detailed its fundamental chemical and physical properties, provided a framework for its logical synthesis and safe handling, and explored its relevance in modern research. For scientists and professionals, a thorough understanding of these principles is not merely academic but a prerequisite for leveraging this compound's unique reactivity to advance the frontiers of science and technology, including the multifaceted challenges of drug development.

References

-

Ataman Kimya. (n.d.). SODIUM TELLURITE. Retrieved from [Link]

-

American Elements. (n.d.). Sodium Tellurate Dihydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium tellurite. Retrieved from [Link]

-

New Jersey Department of Health. (1999). Hazard Summary: Sodium Tellurite. Retrieved from [Link]

-

MDPI. (2024). An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways. Molecules, 29(5), 1086. Retrieved from [Link]

-

PubChem. (n.d.). Sodium tellurate, dihydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Tellurite. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Sodium tellurate, dihydrate | H4Na2O6Te | CID 147003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. guidechem.com [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. SODIUM TELLURITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Tellurate Dihydrate

Abstract: Sodium tellurate (Na₂TeO₄), particularly in its dihydrate form (Na₂TeO₄·2H₂O), is an inorganic compound of interest in materials science and chemical synthesis. A comprehensive understanding of its crystalline properties is fundamental for its application. This guide provides a detailed examination of the known structural characteristics of sodium tellurate, elucidates the principles of its crystal morphology, and presents detailed protocols for its synthesis, crystallization, and characterization. Due to the limited availability of single-crystal X-ray diffraction data for the dihydrate form in public databases, this guide establishes a framework for its study by analyzing its anhydrous counterpart and drawing structural analogies to similar dihydrate compounds, thereby providing researchers with a robust foundational understanding.

Part 1: Crystal Structure Analysis

A crystal's structure dictates its fundamental physical and chemical properties. While detailed crystallographic data for sodium tellurate dihydrate (Na₂TeO₄·2H₂O) is not extensively reported, we can infer its likely characteristics by examining its anhydrous form and structurally analogous compounds.

The Anhydrous Sodium Tellurate (Na₂TeO₄) Structure

The anhydrous form of sodium tellurate is known to adopt a tetragonal crystal structure[1]. This classification points to a unit cell where two of the three axes are of equal length, and all three axes intersect at 90-degree angles. However, specific lattice parameters and the space group for anhydrous Na₂TeO₄ are not consistently available in surveyed literature, highlighting an area for further research.

Structural Analogy: The Case of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

To understand the structural role of water in a dihydrate lattice, it is instructive to study well-characterized analogous compounds. Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) provides an excellent model. Its crystal structure has been determined to be orthorhombic, belonging to the space group Pbca[2][3].

The structure consists of distinct layers of molybdate (MoO₄²⁻) tetrahedra alternating with layers of water molecules[2][3]. These layers are held together by coordination with sodium (Na⁺) cations and an extensive network of hydrogen bonds[2]. This layered arrangement, stabilized by the water of hydration, is a common motif in hydrated inorganic salts and is likely to be a key feature in the structure of sodium tellurate dihydrate.

| Parameter | Value for Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)[2] |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 8.463 Å |

| b | 10.552 Å |

| c | 13.827 Å |

| Formula Units (Z) | 8 |

Table 1: Crystallographic data for the analogous compound, sodium molybdate dihydrate.

The Role of Water of Hydration

In crystalline hydrates, water molecules are integral components of the crystal lattice, not merely entrapped moisture. They engage in hydrogen bonding with the anions and coordinate with the cations, profoundly influencing the crystal's symmetry, stability, and morphology. In the case of Na₂TeO₄·2H₂O, the two water molecules per formula unit are expected to form strong hydrogen bonds with the oxygen atoms of the tellurate (TeO₄²⁻) anions and coordinate with the sodium cations, creating a stable, three-dimensional framework.

| Property | Anhydrous Sodium Tellurate | Sodium Tellurate Dihydrate |

| Formula | Na₂TeO₄ | Na₂TeO₄·2H₂O |

| Molecular Weight | 237.58 g/mol | 273.61 g/mol [4] |

| Appearance | White crystalline solid[1] | White powder[4] |

| Crystal System | Tetragonal[1] | Not definitively reported |

| Water Content | 0% | ~13.16% by mass |

Table 2: Comparison of properties between anhydrous and dihydrate forms of sodium tellurate.

Part 2: Crystal Growth and Morphology

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement. Controlling crystal morphology is critical as it affects key material properties such as dissolution rate, flowability, and bioavailability.

Factors Influencing Crystal Morphology

The final habit of a crystal is determined by the relative growth rates of its different crystallographic faces. Faces that grow slowly become the most prominent, defining the crystal's shape. Several experimental parameters can be manipulated to control these growth rates[5]:

-

Supersaturation: This is the primary driving force for crystallization. A low level of supersaturation generally promotes slow, orderly growth, leading to well-defined, high-quality crystals. High supersaturation can lead to rapid, uncontrolled growth, often resulting in dendritic or polycrystalline aggregates.

-

Temperature: Temperature affects both solute solubility and diffusion rates. A controlled cooling profile is a common method for achieving the optimal supersaturation level for crystal growth[6].

-

Solvent and Impurities: The choice of solvent can alter crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting their growth. Similarly, impurities or intentionally added "habit-modifying" additives can dramatically change the crystal's final shape.

Caption: Factors influencing the final properties of a crystalline product.

Experimental Protocol: Synthesis and Crystallization

The following protocols provide a robust framework for producing and crystallizing sodium tellurate dihydrate.

This protocol describes the synthesis of an aqueous sodium tellurate solution via the neutralization of telluric acid with sodium hydroxide.

-

Preparation: In a fume hood, prepare a 1.0 M solution of sodium hydroxide (NaOH) and a 0.5 M solution of telluric acid (H₆TeO₆ or H₂TeO₄·2H₂O).

-

Rationale: Using standardized solutions ensures stoichiometric control over the reaction. Telluric acid is often formulated as hexahydroxotelluric acid, H₆TeO₆, which is equivalent to H₂TeO₄·2H₂O.

-

-

Reaction: In a clean glass beaker equipped with a magnetic stirrer, place a calculated volume of the 0.5 M telluric acid solution.

-

Titration: Slowly add the 1.0 M NaOH solution dropwise to the stirring telluric acid solution. The reaction requires a 2:1 molar ratio of NaOH to H₂TeO₄.

-

H₂TeO₄ + 2NaOH → Na₂TeO₄ + 2H₂O

-

-

pH Monitoring: Monitor the pH of the solution continuously. The target endpoint is a neutral pH of ~7.0.

-

Rationale: A neutral pH ensures the complete formation of the disodium salt without excess acid or base, which could act as impurities during crystallization.

-

-

Final Solution: The resulting clear, colorless solution is aqueous sodium tellurate, ready for the crystallization step.

This protocol utilizes slow cooling to promote the growth of well-formed dihydrate crystals from the aqueous solution.

-

Saturation: Gently heat the sodium tellurate solution on a hot plate to approximately 60°C to ensure all solute is dissolved and to create a slightly undersaturated solution.

-

Filtration: Hot-filter the solution through a pre-warmed filter paper (e.g., Whatman No. 1) into a clean, pre-warmed crystallization dish.

-

Rationale: This step removes any particulate impurities that could act as uncontrolled nucleation sites, leading to a large number of small crystals.

-

-

Initiation of Cooling: Cover the crystallization dish with a watch glass or perforated paraffin film to prevent contamination and slow down evaporation. Place the entire setup in an insulated container (e.g., a Dewar flask or a styrofoam box) to ensure a slow cooling rate.

-

Rationale: Slow cooling (e.g., < 5°C/hour) is crucial for limiting the number of nucleation events and allowing existing crystals to grow larger.

-

-

Crystal Growth: Allow the solution to cool undisturbed to room temperature over 24-48 hours. Crystals should form as the solubility of the salt decreases.

-

Harvesting: Once a sufficient crop of crystals has formed, carefully decant the supernatant liquid.

-

Washing: Gently wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Rationale: Using ice-cold water minimizes the dissolution of the product crystals during washing.

-

-

Drying: Dry the crystals by pressing them between filter papers or by leaving them in a desiccator at room temperature. Do not heat, as this may drive off the water of hydration.

Part 3: Crystal Characterization

Once crystals are obtained, a suite of analytical techniques should be employed to confirm their identity, hydration state, and morphology.

Sources

- 1. CAS 10101-83-4: Sodium tellurate (Na2TeO4) | CymitQuimica [cymitquimica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium tellurite - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. US5447543A - Process for crystallizing inorganic salts - Google Patents [patents.google.com]

Synthesis and purification methods for sodium tellurate, dihydrate

An In-Depth Technical Guide to the Synthesis and Purification of Sodium Tellurate, Dihydrate

Introduction: The Chemistry and Utility of Sodium Tellurate

Sodium tellurate, dihydrate (Na₂TeO₄·2H₂O), is a stable, water-soluble inorganic salt containing tellurium in its +6 oxidation state. It presents as a white crystalline powder and serves as a key precursor and reagent in various fields, including materials science, chemical research, and potentially in the development of novel therapeutic agents.[1][2] The dihydrate form indicates that two water molecules are incorporated into the crystal structure, a crucial detail for stoichiometric calculations and understanding its thermal behavior.[1]

This guide, intended for researchers and chemical development professionals, provides a detailed exploration of the robust and field-proven methodologies for synthesizing and purifying high-purity sodium tellurate, dihydrate. We will move beyond simple procedural lists to explain the underlying chemical principles and critical control points that ensure a reproducible and high-quality outcome.

Table 1: Physicochemical Properties of Sodium Tellurate, Dihydrate

| Property | Value |

| Linear Formula | Na₂TeO₄·2H₂O |

| Molecular Weight | 273.61 g/mol |

| Appearance | White crystalline powder[1] |

| Solubility | Soluble in water[1][2] |

| Storage Temperature | Ambient |

Section 1: Core Synthesis Methodologies for Sodium Tellurate

The synthesis of sodium tellurate hinges on the controlled manipulation of tellurium's oxidation state and its subsequent neutralization. Two primary, reliable routes are presented here: the direct neutralization of telluric acid and the oxidation of a lower-oxidation-state precursor, sodium tellurite.

Method 1: Acid-Base Neutralization of Telluric Acid

This is the most direct and common laboratory-scale method for producing high-purity sodium tellurate. The reaction's foundation is a classic acid-base neutralization, where the hexaprotic telluric acid (Te(OH)₆, often written as H₂TeO₄·2H₂O) reacts with a strong base, sodium hydroxide (NaOH).

Principle of Reaction: The overall reaction is a straightforward neutralization that requires a precise 1:2 molar ratio of telluric acid to sodium hydroxide to form the disodium salt.[3][4]

H₂TeO₄ + 2NaOH → Na₂TeO₄ + 2H₂O

This reaction is highly exothermic, and managing the heat generated is critical to preventing localized boiling and ensuring safety.[3]

Experimental Protocol: Neutralization

Materials and Reagents

| Reagent | Grade | Purpose |

| Telluric Acid (H₂TeO₄·2H₂O) | ACS Reagent Grade (≥99%) | Tellurium source |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade (≥97%) | Base for neutralization |

| Deionized Water (H₂O) | Type II or higher | Solvent |

Step-by-Step Methodology:

-

Preparation of Reactant Solutions:

-

In a 500 mL beaker, dissolve 23.0 g (0.1 moles) of telluric acid dihydrate in 150 mL of deionized water. Stir gently with a magnetic stir bar until fully dissolved.

-

In a separate 250 mL beaker, carefully prepare a 2.0 M sodium hydroxide solution by dissolving 8.0 g (0.2 moles) of NaOH pellets in 100 mL of deionized water. Causality Note: The dissolution of NaOH is also exothermic; allow this solution to cool to room temperature before use to ensure better control over the main reaction temperature.

-

-

Controlled Neutralization Reaction:

-

Place the beaker containing the telluric acid solution into an ice-water bath to provide active cooling.

-

Using a dropping funnel or a burette, add the cooled 2.0 M NaOH solution to the stirred telluric acid solution dropwise. The rate of addition should be slow enough to maintain the reaction mixture's temperature below 40°C.

-

Expert Insight: Rapid addition can cause a significant temperature spike, leading to potential splashing of the corrosive mixture.[3] Slow, controlled addition is a cornerstone of both safety and product quality.

-

-

Endpoint Determination:

-

Periodically monitor the pH of the reaction mixture using a calibrated pH meter.

-

The target endpoint is a stable pH of 7.0 ± 0.5, indicating complete neutralization. If the solution becomes too alkaline (pH > 8), it can be back-titrated with a dilute solution of telluric acid.

-

-

Crude Product Solution:

-

Once neutralization is complete, remove the beaker from the ice bath. The resulting clear, colorless solution is aqueous sodium tellurate, ready for purification.

-

Method 2: Oxidation of Sodium Tellurite

An alternative synthesis route involves starting with sodium tellurite (Na₂TeO₃), where tellurium is in the +4 oxidation state, and oxidizing it to the +6 state. This method is often employed when sodium tellurite is a more readily available starting material.

Principle of Reaction: Sodium tellurite is a weak reducing agent and can be oxidized to sodium tellurate by various strong oxidizing agents. A common and effective choice is hydrogen peroxide (H₂O₂) in an aqueous solution.

Na₂TeO₃ + H₂O₂ → Na₂TeO₄ + H₂O

Experimental Protocol: Oxidation

Materials and Reagents

| Reagent | Grade | Purpose |

| Sodium Tellurite (Na₂TeO₃) | ACS Reagent Grade (≥99%) | Tellurium source |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution | Oxidizing agent |

| Deionized Water (H₂O) | Type II or higher | Solvent |

Step-by-Step Methodology:

-

Prepare Sodium Tellurite Solution: Dissolve 22.2 g (0.1 moles) of sodium tellurite in 200 mL of deionized water in a 500 mL beaker with magnetic stirring.

-

Controlled Oxidation: Slowly add 11.3 mL of 30% H₂O₂ (approx. 0.11 moles, a slight excess) to the sodium tellurite solution. The reaction is exothermic and should be monitored.

-

Reaction Completion: Gently heat the solution to 50-60°C for one hour to ensure the reaction goes to completion and to decompose any residual hydrogen peroxide.

-

Verification: Test for the presence of residual peroxide using peroxide test strips. If peroxide is still present, continue gentle heating until it is fully decomposed. The resulting solution is crude aqueous sodium tellurate.

Section 2: High-Purity Recrystallization

Regardless of the synthesis method, the crude sodium tellurate solution will contain unreacted starting materials, side products, and other soluble impurities. Recrystallization is a powerful purification technique that leverages the compound's temperature-dependent solubility to isolate it in a highly pure, crystalline form.

Step-by-Step Methodology:

-

Solution Concentration: Gently heat the crude sodium tellurate solution on a hot plate with stirring to evaporate excess water. Reduce the volume until the solution is nearly saturated. The appearance of small crystals at the surface upon cooling a drop of the solution on a glass rod indicates saturation.

-

Hot Filtration (Self-Validating Step): Quickly filter the hot, saturated solution through a pre-heated Büchner funnel lined with filter paper. Trustworthiness Principle: This crucial step removes any insoluble impurities (e.g., dust, trace contaminants) that would otherwise be trapped in the final crystals. Performing this step hot prevents premature crystallization and loss of product.

-

Crystal Formation: Cover the beaker containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. For maximum yield, the beaker can subsequently be placed in an ice bath for 1-2 hours. Expert Insight: Slow, undisturbed cooling promotes the growth of larger, more perfect (and thus purer) crystals. Rapid cooling tends to trap impurities within a finer crystalline powder.

-

Crystal Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals on the filter with a small volume of ice-cold deionized water. Causality Note: The wash solvent must be cold to minimize the redissolving of the desired product, thereby maximizing yield while still rinsing away soluble impurities.

-

Drying: Carefully transfer the purified crystals to a watch glass and dry them in a desiccator over a suitable desiccant or in a low-temperature oven (not exceeding 50°C) to a constant weight. The final product is pure sodium tellurate, dihydrate (Na₂TeO₄·2H₂O).

Section 3: Visualization of the Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the primary synthesis and purification process, from raw materials to the final, high-purity product.

Caption: Workflow for Synthesis and Purification of Sodium Tellurate, Dihydrate.

Section 4: Quality Assessment and Characterization

Verification of the final product's identity and purity is essential.

-

Visual Inspection: The final product should be a white, crystalline solid, free of discoloration.[1]

-

Purity Analysis: Purity can be quantitatively assessed using methods such as titration. For instance, tellurate(VI) can be reduced to tellurium metal, and the amount of reducing agent consumed can be measured. More advanced techniques like Inductively Coupled Plasma (ICP) spectroscopy can be used to quantify trace metallic impurities to parts-per-million (ppm) or parts-per-billion (ppb) levels.

-

Structural Confirmation: For rigorous applications, X-ray Diffraction (XRD) can be used to confirm the crystalline phase and structure of the dihydrate salt.

Section 5: Safety, Handling, and Storage

All tellurium compounds should be handled as toxic.[2] Ingestion or inhalation can lead to adverse health effects.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. When handling the powder outside of a certified fume hood, a respirator with a P100 filter is recommended to prevent inhalation.[5][6]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust.[6][7] An eyewash station and safety shower must be readily accessible.[6]

-

Storage: Store sodium tellurate, dihydrate in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[2][7]

-

Disposal: Dispose of all waste containing tellurium in accordance with local, state, and federal regulations for hazardous waste. Do not discharge into drains or the environment.

References

-

Ataman Kimya. SODIUM TELLURITE. [Link]

-

Wikipedia. Sodium tellurite. [Link]

-

American Elements. Sodium Tellurate Dihydrate. [Link]

-

National Center for Biotechnology Information. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways. [Link]

-

Semantic Scholar. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways. [Link]

-

Sciencemadness Discussion Board. Making sodium tellurite from tellurium dioxide?. [Link]

-

LookChem. SODIUM TELLURATE 10101-83-4 wiki. [Link]

-

National Center for Biotechnology Information. Sodium Tellurite. [Link]

-

Wikipedia. Sodium telluride. [Link]

-

National Center for Biotechnology Information. Simple, Fast, and Sensitive Method for Quantification of Tellurite in Culture Media. [Link]

-

MDPI. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways. [Link]

-

Carl ROTH. Safety Data Sheet: Tellurium. [Link]

-

International Journal of Research in Pharmacy and Chemistry. A REVIEW ON THE CHEMICAL ANALYSIS OF TELLURIUM AND ITS REMOVAL FROM REAL AND BIOLOGICAL SAMPLES. [Link]

-

ESPI Metals. Tellurium Safety Data Sheet. [Link]

-

Nornickel. SAFETY DATA SHEET Tellurium. [Link]

-

ResearchGate. Synthesis of tellurium nanorods via spontaneous oxidation of NaHTe at room temperature. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tellurium(IV) oxide. [Link]

-

YouTube. Sodium Hydroxide + Sulfuric Acid - Acid Base Neutralization Reaction. [Link]

-

Chemistry Stack Exchange. Why would tellurium + sodium hydroxide have worked as a good anti-knock gasoline additive?. [Link]

Sources

Sodium Tellurate, Dihydrate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of sodium tellurate, dihydrate (Na₂TeO₄·2H₂O), a compound of increasing interest in materials science, microbiology, and drug development. We will delve into its fundamental chemical properties, synthesis, and its multifaceted biological activities, offering field-proven insights and detailed protocols for its application in research settings.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is paramount for reproducible research. Sodium tellurate, dihydrate is a sodium salt of telluric acid, existing as a white, crystalline powder that is soluble in water.[1][2] It is crucial to distinguish the dihydrate form from its anhydrous counterpart, as their physical properties and reactivity may differ.

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and publications, a comprehensive set of chemical identifiers is provided below.

| Identifier | Value | Source |

| CAS Number | 26006-71-3 | |

| Molecular Formula | Na₂TeO₄·2H₂O | |

| Molecular Weight | 273.61 g/mol | |

| IUPAC Name | disodium;tellurate;dihydrate | |

| InChI | InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);21H2/q2+1;;;/p-2 | |

| InChIKey | LVKNVMJQFQNCLG-UHFFFAOYSA-L | |

| Canonical SMILES | O.O.[O-](=O)[O-].[Na+].[Na+] | |

| PubChem CID | 147003 | |

| MDL Number | MFCD00150190 |

Physicochemical Characteristics

The physical properties of sodium tellurate, dihydrate are critical for its handling, storage, and application in experimental settings.

| Property | Value | Notes | Source |

| Appearance | White crystalline powder | [1] | |

| Solubility | Soluble in water | The high solubility facilitates its use in aqueous media for biological studies. | [1][2] |

| Melting Point | Decomposes upon heating | A specific melting point is not observed as the compound decomposes. The thermal stability is a key consideration in its applications. | [1] |

| Crystal Structure | Tetragonal (anhydrous form) | The crystal structure of the dihydrate is not readily available, but the anhydrous form provides insight into the coordination of the tellurate ion. | [2] |

Synthesis of Sodium Tellurate, Dihydrate

The synthesis of sodium tellurate typically involves the oxidation of a tellurium compound in an alkaline sodium-containing medium. A common laboratory-scale synthesis is the neutralization of telluric acid with sodium hydroxide.

Synthesis Workflow

Caption: Workflow for the synthesis of sodium tellurate, dihydrate.

Detailed Synthesis Protocol

This protocol describes the synthesis of sodium tellurate, dihydrate from telluric acid and sodium hydroxide.

Materials:

-

Telluric acid (H₆TeO₆)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Ethanol, absolute, pre-chilled

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of telluric acid by dissolving a known molar amount in a minimal amount of deionized water with gentle heating and stirring.

-

Prepare a stoichiometric amount of sodium hydroxide solution. Rationale: Precise stoichiometry is crucial to ensure complete neutralization and avoid the presence of unreacted starting materials in the final product.

-

-

Neutralization Reaction:

-

Place the telluric acid solution in a beaker on a magnetic stirrer and immerse it in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the telluric acid solution while continuously monitoring the pH. Maintain the temperature below 25°C. Rationale: The neutralization reaction is exothermic. Cooling is necessary to prevent overheating, which could lead to the formation of unwanted byproducts.

-

Continue adding NaOH until a stable pH of ~7 is reached.

-

-

Crystallization:

-

Once the neutralization is complete, transfer the resulting sodium tellurate solution to an evaporating dish.

-

Allow the solvent to evaporate slowly at room temperature, or gently heat to concentrate the solution.

-

As the solution becomes saturated, crystals of sodium tellurate, dihydrate will begin to form. Allow the crystallization to proceed until a significant amount of solid has formed. Rationale: Slow crystallization promotes the formation of larger, purer crystals.

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities, followed by a wash with cold absolute ethanol to facilitate drying. Rationale: Using cold solvents minimizes the dissolution of the desired product during washing.

-

Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid the loss of water of hydration.

-

Biological Activity and Applications in Drug Development

Sodium tellurate and its related tellurium compounds have garnered attention for their potent biological activities, primarily stemming from their ability to induce oxidative stress.[3] This property is being explored for both antimicrobial and anticancer applications.[4][5]

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism of tellurate-induced toxicity involves the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance.[3][5] This is largely attributed to the depletion of intracellular thiols, particularly glutathione (GSH).[6]

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 10101-83-4: Sodium tellurate (Na2TeO4) | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of cytocompatibility and anticancer properties of traditional and green chemistry-synthesized tellurium nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibacterial effect of tellurite is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione is a target in tellurite toxicity and is protected by tellurite resistance determinants in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of sodium tellurate, dihydrate

An In-depth Technical Guide to Sodium Tellurate, Dihydrate: Molecular Weight, Formula, and Analytical Verification

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties of sodium tellurate, dihydrate (Na₂TeO₄·2H₂O), focusing on its molecular formula and weight. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental calculations that define its molecular identity and presents a detailed, field-proven protocol for its empirical verification. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource, ensuring both scientific integrity and experimental reproducibility.

Introduction: The Significance of Sodium Tellurate in Research

Sodium tellurate is an inorganic compound that has garnered interest in various scientific fields due to the unique properties of the tellurium element. In its hydrated form, specifically as a dihydrate, its precise molecular composition is critical for accurate stoichiometric calculations in experimental research, particularly in the development of novel materials and pharmaceutical agents. Understanding the exact molecular weight is paramount for preparing solutions of known concentration, determining reaction yields, and ensuring the reproducibility of scientific findings. This guide elucidates the chemical formula and molecular weight of sodium tellurate, dihydrate, and provides a robust analytical method for its verification.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its formula and molecular weight. For sodium tellurate, dihydrate, these attributes are key to its use in a laboratory setting.

Chemical Formula

The correct chemical formula for sodium tellurate, dihydrate is Na₂TeO₄·2H₂O [1][2]. This formula indicates that each formula unit of the compound consists of:

-

Two sodium (Na) atoms

-

One tellurium (Te) atom

-

Four oxygen (O) atoms in the tellurate anion

-

Two molecules of water (H₂O) of hydration

This is distinct from the anhydrous form, Na₂TeO₄ , which does not contain these water molecules. The IUPAC name for this compound is disodium;tellurate;dihydrate[3].

Molecular Weight Calculation

The molecular weight (or molar mass) is the sum of the atomic weights of all atoms in the chemical formula. The calculation for sodium tellurate, dihydrate is detailed below.

| Component | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Sodium (Na) | 2 | 22.990 | 45.980 |

| Tellurium (Te) | 1 | 127.60 | 127.60 |

| Oxygen (O) in TeO₄ | 4 | 16.00 | 64.00 |

| Anhydrous Weight | 237.58 | ||

| Water (H₂O) | 2 | 18.015 | 36.030 |

| Total Molecular Weight | 273.61 |

The molecular weight of the anhydrous sodium tellurate (Na₂TeO₄) is approximately 237.58 g/mol [1][2][4]. The fully hydrated dihydrate form has a molecular weight of approximately 273.61 g/mol [1][3][5]. It is crucial for researchers to use the correct molecular weight corresponding to the hydration state of the material being used.

Physical and Chemical Properties

Sodium tellurate, dihydrate is typically a white, crystalline powder that is soluble in water[5]. The presence of water of hydration can affect its stability, solubility, and crystal structure. When heated, it is expected to decompose by losing its water molecules before further decomposition at higher temperatures[5].

Experimental Verification of Hydration State

To ensure the integrity of experimental results, it is often necessary to verify the composition of reagents, including their hydration state. Thermogravimetric Analysis (TGA) is a definitive technique for this purpose. It measures the change in mass of a sample as a function of temperature.

Principle of Thermogravimetric Analysis (TGA)

TGA relies on the principle that as a hydrated salt is heated, it will lose its water molecules at specific temperatures. The resulting mass loss can be measured with high precision and compared to the theoretical mass percentage of water in the compound. For Na₂TeO₄·2H₂O, the two water molecules account for approximately 13.17% of the total molecular weight.

Theoretical % Mass of Water = (Molecular Weight of 2H₂O / Total Molecular Weight of Na₂TeO₄·2H₂O) x 100 Theoretical % Mass of Water = (36.030 / 273.61) x 100 ≈ 13.17%

Detailed TGA Protocol

Objective: To experimentally determine the percentage of water of hydration in a sample of sodium tellurate, dihydrate.

Instrumentation:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Inert sample pans (e.g., platinum or alumina)

-

Inert purge gas (e.g., Nitrogen or Argon)

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sodium tellurate, dihydrate sample into a tared TGA pan. Record the initial mass precisely.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Set the purge gas flow rate to a constant value (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min. This range is typically sufficient to remove water of hydration without decomposing the anhydrous salt.

-

-

-

Data Acquisition: Begin the analysis and record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Identify the temperature range over which the mass loss occurs. This step-wise loss corresponds to the dehydration of the sample.

-

Calculate the percentage mass loss from the TGA curve.

-

Compare the experimental mass loss with the theoretical value of 13.17%. A result within experimental error confirms the sample as a dihydrate.

-

Self-Validating System and Causality

This TGA protocol serves as a self-validating system. The expected result is a distinct, single-step mass loss of ~13.17%. A significant deviation from this value would indicate that the sample is not a pure dihydrate; it could be partially or fully anhydrous, or it could be a different hydrate. The choice of a slow heating rate (10 °C/min) ensures that the dehydration process reaches completion and that the transition is clearly resolved. The inert atmosphere is critical to prevent any oxidative side reactions with the sample at elevated temperatures.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization and verification of sodium tellurate, dihydrate.

Caption: Workflow for the verification of Sodium Tellurate, Dihydrate.

Conclusion

The precise molecular weight and formula of sodium tellurate, dihydrate (Na₂TeO₄·2H₂O) are 273.61 g/mol . This value is derived from its constituent atoms and the two molecules of water of hydration. For researchers in drug development and other scientific fields, relying on theoretical values alone is insufficient. The implementation of analytical techniques like Thermogravimetric Analysis provides an essential layer of empirical validation, ensuring the quality and identity of the reagent. This adherence to rigorous verification upholds the principles of scientific integrity and is fundamental to achieving reliable and reproducible experimental outcomes.

References

-

PubChem. (2026, January 10). Sodium tellurate, dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Sodium Tellurate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium tellurite. Retrieved from [Link]

-

American Elements. (n.d.). Sodium Tellurate Dihydrate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM TELLURITE. Retrieved from [Link]

-

PubChem. (2026, January 10). Sodium Tellurate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Tellurite. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Sodium Tellurate Dihydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and practices for conducting Thermogravimetric Analysis (TGA) on sodium tellurate dihydrate (Na₂TeO₄·2H₂O). While specific experimental TGA data for this compound is not extensively documented in readily available literature, this guide synthesizes established principles of thermal analysis of inorganic hydrated salts, known properties of tellurate compounds, and standard methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide covers the theoretical basis for the expected thermal decomposition pathway, a detailed experimental protocol grounded in scientific best practices, and a thorough discussion on the interpretation of potential TGA results.

Introduction: The Significance of Thermal Analysis for Hydrated Salts

Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[1]. For hydrated inorganic salts such as sodium tellurate dihydrate, TGA is indispensable for elucidating its thermal stability, stoichiometry of hydration, and decomposition kinetics[2][3]. The controlled heating of a hydrated salt in a TGA instrument reveals distinct mass loss events corresponding to dehydration and subsequent decomposition, providing critical data for material characterization, quality control, and formulation development.

Sodium tellurate dihydrate (Na₂TeO₄·2H₂O) is a compound of interest in various fields, and understanding its thermal behavior is crucial for its application and handling[4]. The presence of water of hydration significantly influences its physical and chemical properties, and its removal upon heating is a critical first step in its thermal decomposition.

Theoretical Decomposition Pathway of Sodium Tellurate Dihydrate

The thermal decomposition of sodium tellurate dihydrate is anticipated to proceed in a multi-step process. This theoretical pathway is based on the known behavior of other hydrated inorganic salts and the decomposition characteristics of related tellurium compounds[2].

Step 1: Dehydration

The initial mass loss observed in the TGA curve will correspond to the removal of the two molecules of water of hydration. This dehydration process may occur in a single step or in two distinct steps, depending on the bonding environment of the water molecules in the crystal lattice.

-

Equation 2.1: Na₂TeO₄·2H₂O(s) → Na₂TeO₄(s) + 2H₂O(g)

The temperature range for this dehydration is influenced by experimental parameters such as the heating rate and the purge gas atmosphere. Slower heating rates are more likely to resolve distinct dehydration steps if they exist.

Step 2: Decomposition of Anhydrous Sodium Tellurate

Following dehydration, the anhydrous sodium tellurate (Na₂TeO₄) is expected to remain stable over a certain temperature range. Upon further heating, it will decompose. Based on safety data for anhydrous sodium tellurate, the decomposition products are likely to be sodium oxide (Na₂O) and elemental tellurium (Te) or a tellurium oxide, with the release of oxygen gas.

A plausible decomposition reaction is:

-

Equation 2.2: Na₂TeO₄(s) → Na₂O(s) + Te(s) + ³/₂ O₂(g)

Alternatively, the decomposition could yield a tellurium oxide:

-

Equation 2.3: Na₂TeO₄(s) → Na₂O(s) + TeO₂(g) + ½ O₂(g)

The following diagram illustrates the logical flow of the expected thermal decomposition events.

Caption: Experimental workflow for TGA of sodium tellurate dihydrate.

Step-by-Step Protocol:

-

Crucible Preparation: Clean the crucible by heating it to a high temperature (e.g., 1000°C) in the TGA furnace to remove any volatile contaminants. Allow it to cool and then tare it.

-

Sample Loading: Accurately weigh approximately 5-10 mg of sodium tellurate dihydrate into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Set the initial purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions during the initial heating phase.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5-10 minutes to ensure thermal stability before starting the temperature ramp.

-

Heat the sample from 30°C to 1000°C at a constant heating rate of 10°C/min. A heating rate of 10°C/min is a common starting point; however, for better resolution of overlapping thermal events, a slower rate (e.g., 5°C/min) may be beneficial.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

Interpretation of TGA Data: From Curve to Conclusion

The resulting TGA curve will be a plot of mass percentage versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is useful for identifying the precise temperatures of maximum mass loss rate for each step.

4.1. Analysis of Dehydration Step(s)

-

Mass Loss Calculation: The theoretical mass loss for the removal of two water molecules from Na₂TeO₄·2H₂O (Molar Mass: 273.61 g/mol ) can be calculated as follows:

-

Mass of 2 H₂O = 2 * 18.015 g/mol = 36.03 g/mol

-

% Mass Loss = (36.03 / 273.61) * 100% ≈ 13.17%

-

-

Interpretation: An observed mass loss in the TGA curve that closely matches this theoretical value confirms the dehydration of the dihydrate to the anhydrous form. The temperature range over which this occurs provides information on the thermal stability of the hydrate.

4.2. Analysis of Decomposition Step(s)

-

Mass Loss Calculation: The theoretical mass loss for the decomposition of anhydrous Na₂TeO₄ (Molar Mass: 237.58 g/mol ) to Na₂O (Molar Mass: 61.98 g/mol ) and Te (Atomic Mass: 127.60 g/mol ) can be calculated relative to the initial mass of the dihydrate.

-

Initial Moles of Na₂TeO₄·2H₂O = Mass / 273.61

-

Final Mass of Na₂O = Moles * 61.98

-

Final Mass of Te = Moles * 127.60

-

Total Final Mass = Moles * (61.98 + 127.60) = Moles * 189.58

-

Total % Mass Loss = [1 - (189.58 / 273.61)] * 100% ≈ 30.71%

-

-

Interpretation: The onset temperature of the second major mass loss indicates the decomposition temperature of the anhydrous sodium tellurate. The total mass loss should be compared to the theoretical value to help identify the final products.

4.3. Data Presentation

The quantitative data obtained from the TGA should be summarized in a clear and concise table for easy comparison and interpretation.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Proposed Reaction |

| Dehydration | To be determined | To be determined | To be determined | ~13.17 | Na₂TeO₄·2H₂O → Na₂TeO₄ + 2H₂O |

| Decomposition | To be determined | To be determined | To be determined | ~30.71 (total) | Na₂TeO₄ → Na₂O + Te + ³/₂ O₂ |

Note: The temperature values are placeholders and must be determined experimentally.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

-

Choice of Heating Rate: A heating rate of 10°C/min is a standard practice that balances analysis time with resolution. However, for hydrated salts where dehydration can be a multi-step process with overlapping transitions, a slower heating rate (e.g., 2-5°C/min) can provide better separation of these events, offering a more detailed mechanistic insight. Conversely, a faster heating rate can shift the decomposition to higher temperatures.

-

Selection of Purge Gas: An inert atmosphere (nitrogen or argon) is crucial during the initial heating phase to study the dehydration and the intrinsic thermal stability of the anhydrous salt without the influence of oxidation. Switching to an oxidizing atmosphere (air or oxygen) at higher temperatures can be a deliberate experimental choice to facilitate decomposition and aid in the identification of the final products, as the oxidation state of tellurium may change.

-

Crucible Material: Platinum or alumina crucibles are chosen for their high melting points and chemical inertness. For tellurium compounds, which can be reactive at high temperatures, it is essential to use a crucible that will not react with the sample or its decomposition products.

Conclusion

Thermogravimetric analysis is an essential technique for characterizing the thermal properties of sodium tellurate dihydrate. By following a well-designed experimental protocol and carefully interpreting the resulting data, researchers can gain valuable insights into its dehydration process, thermal stability, and decomposition pathway. While specific experimental data for this compound is not widely published, the principles and methodologies outlined in this guide provide a solid foundation for conducting a thorough and scientifically rigorous thermal analysis.

References

-

American Elements. (n.d.). Sodium Tellurate Dihydrate. Retrieved from [Link]

-

ASTM International. (2020). ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

- Ferchaud, C. J., Scherpenborg, R. A. A., et al. (2014). Thermochemical Seasonal Solar Heat Storage in Salt Hydrates for Residential Applications – Influence of the Water Vapor Pressure on the Desorption Kinetics of MgSO4.7H2O. Energy Procedia, 57, 2435-2444.

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147003, Sodium tellurate, dihydrate. Retrieved from [Link]

-

ResearchGate. (2016). Thermogravimetric analysis of wheatleyite Na2Cu2+(C2O4)2·2H2O. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

- Yu, Q., & Chen, G. (2010). A study on the dehydration of some hydrated salts. Journal of Thermal Analysis and Calorimetry, 101(1), 335-341.

- Zuniga, F. J., & Olsen, A. (2017). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

Sources

- 1. Sodium Tellurite | Na2O3Te | CID 24935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Tellurate | Na2O4Te | CID 13652393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium tellurate, dihydrate | H4Na2O6Te | CID 147003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10101-83-4: Sodium tellurate (Na2TeO4) | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to Telluric Acid, Disodium Salt, Dihydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of telluric acid, disodium salt, dihydrate (also known as sodium tellurate dihydrate), a compound with emerging interest in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, applications, and the scientific principles governing its use.

Introduction and Core Concepts

Telluric acid, disodium salt, dihydrate is an inorganic compound in which tellurium is in its highest oxidation state (+6). This hexavalent state dictates its chemical behavior, rendering it a notable oxidizing agent and a precursor for various tellurium-based materials. Understanding the distinction between tellurates (containing Te(VI)) and tellurites (containing Te(IV)) is paramount, as their chemical and biological activities differ significantly. This guide focuses exclusively on the tellurate form.

The inherent properties of this compound, from its crystal structure to its reactivity, are the foundation of its current and potential applications. As we delve into the technical details, the causality behind its use in specific experimental contexts will be elucidated, providing a framework for innovation and practical application.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is the bedrock of its safe and effective application in a research setting.

Chemical and Physical Properties

The key physicochemical properties of telluric acid, disodium salt, dihydrate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | Na₂TeO₄·2H₂O | [1] |

| Molecular Weight | 273.62 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 26006-71-3 | [1] |

| Solubility in Water | Soluble | [2] |

| Crystal Structure | The anhydrous form, Na₂TeO₃, has 6-coordinate tellurium atoms with distorted octahedra. The pentahydrate form contains discrete pyramidal TeO₃²⁻ anions. | [2] |

| Oxidation State of Te | +6 |

Toxicological Data and Safety Precautions

Tellurium compounds, including sodium tellurate, are toxic and must be handled with care. The primary routes of exposure are inhalation and ingestion.[3] Acute exposure can lead to symptoms such as headache, a metallic taste, and a characteristic garlic-like odor on the breath.[3]

Safety and Handling Protocol:

-

Personal Protective Equipment (PPE): Always use a certified respirator, chemical-resistant gloves, and safety goggles when handling the powder.[4]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and reducing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[5]

Synthesis and Characterization

The synthesis of telluric acid, disodium salt, dihydrate typically involves the oxidation of tellurium or a lower-valent tellurium compound, followed by neutralization.

Synthetic Pathway

A common method for preparing sodium tellurate involves the oxidation of sodium tellurite (Na₂TeO₃) with an oxidizing agent like hydrogen peroxide in an alkaline medium. The dihydrate is then obtained by crystallization from the aqueous solution.

Characterization Techniques

The synthesized product should be characterized to confirm its identity and purity. Key analytical techniques include:

-

X-ray Diffraction (XRD): To confirm the crystal structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the tellurate anion and water of hydration.

-

Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.

Applications in Research and Development

While specific applications in drug development are not extensively documented, the properties of sodium tellurate dihydrate lend themselves to several areas of research.

Precursor in Materials Science

Sodium tellurate serves as a precursor for the synthesis of various tellurium-containing materials.[6] Its solubility in water makes it a convenient starting material for the preparation of metal tellurates and tellurium-based nanoparticles through solution-phase synthesis methods.[7]

Experimental Insight: The choice of sodium tellurate as a precursor is dictated by the desired +6 oxidation state of tellurium in the final material. This is crucial for creating materials with specific electronic or optical properties. For example, in the synthesis of certain semiconductor materials, the initial oxidation state of the tellurium source can influence the stoichiometry and defect chemistry of the resulting product.

Oxidizing Agent and Catalyst

With tellurium in its highest oxidation state, sodium tellurate can act as an oxidizing agent in various chemical reactions.[6] While not as potent as some other common oxidizing agents, its selectivity can be advantageous in certain organic synthesis applications. Research into organotellurium compounds has shown their catalytic activity in oxidation reactions.[8]

Biological and Toxicological Research

The biological effects of tellurium oxyanions are an active area of research. Tellurate's toxicity is linked to its ability to induce oxidative stress within cells.[9]

Mechanism of Toxicity:

-

Cellular Uptake: Tellurate ions are transported into the cell.

-

Reaction with Thiols: Inside the cell, tellurate reacts with intracellular thiols, such as cysteine, leading to its reduction to elemental tellurium (Te⁰).[9]

-

Generation of Reactive Oxygen Species (ROS): This redox reaction generates superoxide anions and other reactive oxygen species.[9]

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids.[9]

This mechanism provides a basis for investigating its potential as an antimicrobial or anticancer agent, where inducing oxidative stress in target cells is a therapeutic strategy.

Experimental Protocols

The following is a representative protocol for evaluating the antimicrobial activity of sodium tellurate dihydrate, designed as a self-validating system.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of sodium tellurate dihydrate against a bacterial strain (e.g., E. coli).

Materials:

-

Telluric acid, disodium salt, dihydrate

-

Bacterial culture (E. coli)

-

Luria-Bertani (LB) broth

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of sodium tellurate dihydrate in sterile deionized water and filter-sterilize.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in LB broth to achieve a range of concentrations.

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of E. coli to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. The positive control confirms the viability of the bacteria, while the negative control confirms the sterility of the medium.

Conclusion and Future Perspectives

Telluric acid, disodium salt, dihydrate is a compound with well-defined physicochemical properties and a clear toxicological profile based on the induction of oxidative stress. While its direct applications in drug development are not yet well-established, its role as a precursor in materials science and as a tool for studying oxidative stress in biological systems is evident. The future of this compound in research likely lies in the rational design of novel tellurium-based materials and in further exploring the nuances of its biological activity, potentially leading to the development of new therapeutic strategies.

References

-

An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways. (2024). MDPI. [Link]

-

Sodium Tellurate Dihydrate. American Elements. [Link]

-

Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides. PMC. [Link]

-

Sodium tellurite. Wikipedia. [Link]

-

Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds. PMC. [Link]

-

Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides. (2022). MDPI. [Link]

-

Sodium Tellurite. PubChem. [Link]

-

The role of cysteine in tellurate reduction and toxicity. (2021). OSTI.GOV. [Link]

-

Morphology-controlled synthesis, growth mechanism, and applications of tellurium nanostructures. (2024). RSC Publishing. [Link]

-

Sodium telluride. Wikipedia. [Link]

-

An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways. Semantic Scholar. [Link]

-

Synthesis of tellurium nanorods via spontaneous oxidation of NaHTe at room temperature. (2004). ResearchGate. [Link]

-

Sodium tellurate, dihydrate. PubChem. [Link]

Sources

- 1. Sodium tellurate, dihydrate | H4Na2O6Te | CID 147003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium tellurite - Wikipedia [en.wikipedia.org]

- 3. Sodium Tellurite | Na2O3Te | CID 24935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanorh.com [nanorh.com]

- 7. nanorh.com [nanorh.com]

- 8. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of cysteine in tellurate reduction and toxicity (Journal Article) | OSTI.GOV [osti.gov]

Basic reactions of sodium tellurate, dihydrate in aqueous solutions

An In-depth Technical Guide to the Basic Aqueous Reactions of Sodium Tellurate, Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tellurate, dihydrate (Na₂TeO₄·2H₂O) is a key inorganic compound of hexavalent tellurium. While its applications are emerging in fields ranging from materials science to microbiology, a comprehensive understanding of its fundamental behavior in aqueous solutions is paramount for its effective and safe utilization in research and development. This guide provides an in-depth exploration of the core aqueous reactions of sodium tellurate, dihydrate, designed for scientists and professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles governing its dissolution, complex pH-dependent hydrolysis, function as a selective oxidizing agent, and its precipitation reactions. This document is structured to provide both theoretical grounding and practical, field-proven insights, ensuring that researchers can anticipate and control the behavior of tellurate ions in their experimental systems.

Introduction: Physicochemical Properties and Significance

Sodium tellurate, dihydrate, is a white, crystalline solid that is soluble in water.[1][2] It serves as a primary source of the tellurate ion, TeO₄²⁻, in which tellurium exists in its highest oxidation state (+6). Understanding the aqueous chemistry of this compound is critical due to the complex behavior of the tellurate ion, which contrasts significantly with its lighter chalcogen analogue, the sulfate ion (SO₄²⁻).

The relevance of tellurium compounds is growing, particularly in the context of pharmaceutical and biological research. While historically viewed primarily in terms of toxicity, tellurium-containing molecules are now being investigated for their potential as enzyme inhibitors and as agents to overcome multidrug resistance in cancer.[3][4] A thorough grasp of the foundational aqueous chemistry of a precursor like sodium tellurate is the first step toward designing and interpreting such advanced applications.

Table 1: Key Physicochemical Properties of Sodium Tellurate, Dihydrate

| Property | Value | Source(s) |

| Chemical Formula | Na₂TeO₄·2H₂O | [1] |

| Molecular Weight | 273.61 g/mol | [1] |

| Appearance | White powder/crystals | [1] |

| Solubility in Water | Soluble | [1][2] |

| Tellurium Oxidation State | +6 |

Dissolution and pH-Dependent Hydrolysis: The Speciation of Tellurate

Upon dissolution in water, sodium tellurate, dihydrate dissociates to release sodium ions (Na⁺) and the tellurate species. However, the chemistry of the tellurate ion is far more complex than that of a simple tetrahedral TeO₄²⁻ ion. In aqueous solution, it readily undergoes hydrolysis and polymerization, existing in a pH-dependent equilibrium between multiple forms.

The Underlying Principle: From Orthotelluric Acid to Polymeric Anions

The behavior of the tellurate ion is best understood by considering its parent acid, orthotelluric acid, Te(OH)₆ (often written as H₆TeO₆). This is a weak diprotic acid with the following approximate dissociation constants:

-

pKa₁ ≈ 7.5

-

pKa₂ ≈ 11

This means that in a neutral to moderately alkaline solution, a complex mixture of protonated and deprotonated monomeric, dimeric, and even trimeric tellurate species can coexist.[5]

The primary equilibria involving the monomeric species derived from orthotelluric acid are: Te(OH)₆ ⇌ [TeO(OH)₅]⁻ + H⁺ [TeO(OH)₅]⁻ ⇌ [TeO₂(OH)₄]²⁻ + H⁺

At higher concentrations and in specific pH ranges (typically weakly acidic to neutral), these monomeric species can condense to form larger polymeric anions.[5] This is a critical consideration in experimental design, as changes in pH can lead to shifts in speciation, potentially affecting reactivity, solubility, and bioavailability. For instance, attempting to buffer a concentrated tellurate solution near pH 5-6 could lead to the formation of less soluble polymeric species.[6]

Visualization of Tellurate Speciation

The following diagram illustrates the fundamental relationship between pH and the dominant tellurate species in solution, starting from the fully protonated orthotelluric acid.

Caption: pH-dependent equilibrium of tellurate species in aqueous solution.

Experimental Protocol: Preparation of a Standard Sodium Tellurate Solution

Causality: To create a stable stock solution where the tellurate is primarily in a monomeric form and to ensure complete dissolution, it is best to prepare the solution in a slightly alkaline environment (pH 8-9), avoiding the pH ranges where polymerization is most likely. Using deionized water is crucial to prevent the precipitation of insoluble tellurates with divalent cations (e.g., Ca²⁺, Mg²⁺) that may be present in tap water.

Methodology:

-

Pre-calculation: Determine the mass of sodium tellurate, dihydrate (M.W. = 273.61 g/mol ) required to prepare the desired volume and molarity (e.g., 2.736 g for 100 mL of a 0.1 M solution).

-

Weighing: Accurately weigh the calculated mass of Na₂TeO₄·2H₂O using an analytical balance and transfer it to a clean volumetric flask of the appropriate size.

-

Dissolution: Add approximately half the final volume of Type II deionized water to the flask. Swirl gently to dissolve the solid. The dissolution should be complete.

-

pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is below 8, add a few drops of dilute (0.1 M) NaOH to bring it into the 8-9 range. This ensures the predominance of monomeric tellurate species.

-

Final Volume: Carefully add deionized water to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

-

Storage: Store the solution in a well-sealed polyethylene or borosilicate glass container at room temperature.

Redox Reactions: Tellurate as a Selective Oxidizing Agent

With tellurium in its +6 oxidation state, the tellurate ion is an oxidizing agent. Its oxidizing strength is highly dependent on the pH of the solution. The standard reduction potential for the reduction of its parent acid to tellurium dioxide in acidic solution is quite high, indicating significant oxidizing power under these conditions.

Te(OH)₆ + 2H⁺ + 2e⁻ ⇌ TeO₂ + 4H₂O E° = +1.02 V [3]

This potential makes it a stronger oxidizing agent than selenous acid (+0.74 V) but weaker than permanganate or dichromate. However, a key feature of tellurate is that its reactions are often kinetically slow, allowing for a degree of selectivity that is not always possible with more aggressive oxidants.[3]

Reaction with Sulfur Dioxide

A notable reaction is the reduction of tellurate by sulfur dioxide (SO₂) gas in a hot, acidic medium. This reaction is used in the purification of tellurium, as it quantitatively reduces the tellurium from the +6 state to elemental tellurium (oxidation state 0).

Reaction: Na₂TeO₄ + 3SO₂ + 2H₂O → Te(s) + Na₂SO₄ + 2H₂SO₄

Causality: The reaction is performed in strong acid (e.g., 6 M HCl) and at elevated temperatures (e.g., 75°C) to increase the reaction rate, which is otherwise slow.[7] The acidic conditions protonate the tellurate species to Te(OH)₆, which is the active oxidant. SO₂ is a common and effective reducing agent for this purpose.

Experimental Protocol: Demonstrating the Oxidizing Nature of Tellurate

Safety Note: This procedure should be performed in a well-ventilated fume hood as it involves heating acidic solutions and using SO₂, which is a toxic gas.

Methodology:

-

Prepare Tellurate Solution: Pipette 10 mL of the 0.1 M standard sodium tellurate solution into a 100 mL beaker.

-

Acidify: Carefully add 10 mL of concentrated (12 M) hydrochloric acid to the beaker. This creates a 6 M HCl environment.

-

Heat: Place the beaker on a hot plate and heat the solution to approximately 75-80°C.

-

Introduce Reducing Agent: Prepare a solution of sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) in water (approx. 1 M). In acidic solution, these salts generate sulfur dioxide.

-

Reaction: Slowly add the sulfite solution dropwise to the hot, acidified tellurate solution while stirring.

-